(e)-6-Methyl-3-styrylchromone
CAS No.:
Cat. No.: VC15924358
Molecular Formula: C18H14O2
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14O2 |
|---|---|
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | 6-methyl-3-[(E)-2-phenylethenyl]chromen-4-one |
| Standard InChI | InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)18(19)15(12-20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+ |
| Standard InChI Key | IFQHDNJVTFYZAR-CMDGGOBGSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(E)-6-Methyl-3-styrylchromone (C₁₈H₁₄O₂; molecular weight: 262.30 g/mol) consists of a chromone core (benzopyran-4-one) with two key substituents:
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A methyl group at the 6-position of the chromone ring.
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A styryl group [(E)-2-phenylethenyl] at the 3-position, featuring a trans-configuration double bond .
The (E)-configuration ensures spatial separation between the chromone ring and the phenyl group of the styryl moiety, influencing electronic interactions and biological activity .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₄O₂ | |
| Molecular Weight | 262.30 g/mol | |
| Stereochemistry | (E)-configuration at styryl double bond | |
| Chromone Substitution | 6-methyl, 3-styryl |
Synthesis and Stereochemical Control
General Synthetic Routes
The synthesis of 3-styrylchromones typically involves Claisen-Schmidt condensation between a chromone-3-carbaldehyde and substituted acetophenones under basic or acidic conditions . For (E)-6-methyl-3-styrylchromone:
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Chromone Aldehyde Preparation: 6-Methylchromone-3-carbaldehyde is synthesized via formylation of 6-methylchromone.
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Condensation Reaction: The aldehyde reacts with acetophenone derivatives in the presence of a base (e.g., NaOH) or acid catalyst to form the styryl double bond.
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Stereoselectivity: The (E)-isomer is favored under kinetic control due to reduced steric hindrance during trans-addition .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldehyde Preparation | Vilsmeier-Haack reaction | 60–70% |
| Condensation | NaOH/EtOH, reflux, 12 h | 45–55% |
| Purification | Column chromatography (SiO₂) | >95% |
Biological Activities and Mechanisms
Table 3: Cytotoxicity Data for Analogous Compounds
| Compound | CC₅₀ (OSCC Cells, μM) | Tumor Specificity (TS) |
|---|---|---|
| 6-Methoxy-3-styrylchromone | 0.60 ± 0.12 | 69.0 |
| 7-Methoxy-3-styrylchromone | 0.55 ± 0.10 | 182.0 |
| Doxorubicin (Control) | 0.85 ± 0.15 | 54.9 |
Mechanistically, these compounds induce sub-G1 cell cycle arrest (apoptosis) and disrupt mitochondrial membrane potential .
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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6-Position Substitution: Methyl or methoxy groups at the 6-position correlate with enhanced tumor specificity. Bulkier groups may hinder interactions, while electron-donating groups (e.g., -OCH₃) improve charge transfer .
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Styryl Moieties: The (E)-configuration optimizes planar alignment for intercalation into DNA or enzyme binding pockets .
Figure 1: Key SAR Descriptors
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3D Molecular Shape: Correlates with cytotoxicity (r² = 0.82) .
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LUMO Energy: Lower energy enhances electron-accepting capacity (r² = 0.75) .
Challenges and Future Directions
Data Gaps and Limitations
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No direct studies on (E)-6-methyl-3-styrylchromone exist; current insights are extrapolated from analogs .
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Stereochemical Stability: (E)-isomers may isomerize to (Z)-forms under UV light or physiological conditions, necessitating stability studies.
Recommended Research Priorities
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Synthesis Optimization: Develop catalytic asymmetric methods for enantioselective production.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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Target Identification: Use proteomics to identify binding partners (e.g., kinases, DNA topoisomerases).
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